Cas no 1891291-24-9 (1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine)

1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine 化学的及び物理的性質
名前と識別子
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- 1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine
- 1891291-24-9
- EN300-1762339
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- インチ: 1S/C12H18FNO/c1-8-5-11(15-4)9(6-10(8)13)7-12(2,3)14/h5-6H,7,14H2,1-4H3
- InChIKey: LNDMALROAVXGDX-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC(=C(C=1)CC(C)(C)N)OC
計算された属性
- 精确分子量: 211.137242360g/mol
- 同位素质量: 211.137242360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 35.2Ų
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762339-0.5g |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine |
1891291-24-9 | 0.5g |
$1426.0 | 2023-09-20 | ||
Enamine | EN300-1762339-0.05g |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine |
1891291-24-9 | 0.05g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1762339-0.25g |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine |
1891291-24-9 | 0.25g |
$1366.0 | 2023-09-20 | ||
Enamine | EN300-1762339-1.0g |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine |
1891291-24-9 | 1g |
$1485.0 | 2023-05-23 | ||
Enamine | EN300-1762339-5g |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine |
1891291-24-9 | 5g |
$4309.0 | 2023-09-20 | ||
Enamine | EN300-1762339-5.0g |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine |
1891291-24-9 | 5g |
$4309.0 | 2023-05-23 | ||
Enamine | EN300-1762339-0.1g |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine |
1891291-24-9 | 0.1g |
$1307.0 | 2023-09-20 | ||
Enamine | EN300-1762339-2.5g |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine |
1891291-24-9 | 2.5g |
$2912.0 | 2023-09-20 | ||
Enamine | EN300-1762339-10.0g |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine |
1891291-24-9 | 10g |
$6390.0 | 2023-05-23 | ||
Enamine | EN300-1762339-1g |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine |
1891291-24-9 | 1g |
$1485.0 | 2023-09-20 |
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amineに関する追加情報
1-(5-Fluoro-2-Methoxy-4-Methylphenyl)-2-Methylpropan-2-Amine: A Comprehensive Overview
The compound 1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine (CAS No. 1891291-24-9) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which combines a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, further linked to a dimethylamino group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.
Recent advancements in medicinal chemistry have highlighted the potential of this compound as a building block for developing novel drugs targeting various therapeutic areas. For instance, studies have shown that the fluorine atom in the molecule enhances its lipophilicity, which is crucial for improving drug absorption and bioavailability. Additionally, the methoxy group contributes to hydrogen bonding capabilities, enhancing the molecule's solubility and stability under physiological conditions.
One of the most notable applications of 1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine is in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have utilized this compound as a core structure to design inhibitors that specifically target key kinases, such as Aurora kinases and Src family kinases. These inhibitors have demonstrated promising results in preclinical studies, showcasing their potential as next-generation therapeutic agents.
In the agrochemical sector, this compound has been explored for its potential as a herbicide or fungicide. The dimethylamino group in the molecule is known to enhance its ability to interact with plant enzymes, making it a candidate for developing selective herbicides that target specific weeds without adversely affecting crops. Furthermore, its methyl group provides additional stability, ensuring prolonged efficacy in field applications.
From a synthetic perspective, the preparation of 1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. The synthesis begins with the preparation of the aromatic ring containing the fluorine and methoxy substituents. This intermediate is then subjected to alkylation or acylation reactions to introduce the dimethylamino group. Recent optimizations in these reaction conditions have significantly improved yields and reduced production costs.
Another area of interest lies in the stereochemistry of this compound. The presence of multiple chiral centers in its structure necessitates careful control during synthesis to ensure high enantiomeric purity. Researchers have employed asymmetric catalysis techniques to achieve this goal, paving the way for enantioselective drug development.
In terms of safety and environmental impact, studies have been conducted to assess the biodegradability and toxicity of 1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amine. Results indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its environmental footprint. Additionally, acute toxicity studies suggest that it poses minimal risk to aquatic life when used within recommended application limits.
Looking ahead, ongoing research aims to explore new derivatives of this compound with enhanced bioactivity and reduced side effects. For example, scientists are investigating the incorporation of additional functional groups to improve its selectivity towards specific molecular targets. These efforts are expected to yield novel compounds with improved therapeutic indices.
In conclusion, 1-(5-fluoro-2-methoxy-4-methylphenyl)-2-methylpropan-2-amie (CAS No. 1891291-24-) stands as a testament to the ingenuity of modern medicinal chemistry. Its versatile structure and favorable chemical properties make it an invaluable tool in drug discovery and agrochemical development. As research continues to uncover new applications for this compound, it holds immense promise for advancing human health and sustainable agriculture.
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